molecular formula C17H17ClN3O4P B11415673 Dimethyl {2-(4-chlorophenyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-(4-chlorophenyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11415673
M. Wt: 393.8 g/mol
InChI Key: JPIWRYFAKSALQP-UHFFFAOYSA-N
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Description

DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a synthetic compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to an oxazole ring, which is further substituted with a chlorophenyl and a pyridinylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Pyridinylmethylamino Group: This step involves the reaction of the oxazole intermediate with a pyridinylmethylamine derivative.

Industrial Production Methods

Industrial production of DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl or pyridinylmethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its biological activity.

    Industrial Applications: The compound can be utilized in the synthesis of other complex molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonate group is known to mimic phosphate groups, allowing the compound to interfere with phosphorylation processes. This can affect various signaling pathways and biological functions.

Comparison with Similar Compounds

Similar Compounds

    DIMETHYL [2-(4-BROMOPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    DIMETHYL [2-(4-METHOXYPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE: Contains a methoxyphenyl group instead of a chlorophenyl group.

Uniqueness

DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. The combination of the oxazole ring and the phosphonate group also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H17ClN3O4P

Molecular Weight

393.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-dimethoxyphosphoryl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C17H17ClN3O4P/c1-23-26(22,24-2)17-16(20-11-12-4-3-9-19-10-12)25-15(21-17)13-5-7-14(18)8-6-13/h3-10,20H,11H2,1-2H3

InChI Key

JPIWRYFAKSALQP-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Cl)NCC3=CN=CC=C3)OC

Origin of Product

United States

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